4,4'-ジシアノスチルベン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

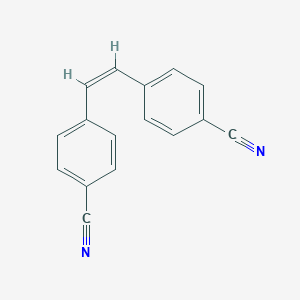

4,4’-Dicyanostilbene is a compound that has shown to be a potent antimalarial agent against the Dd2 strain, with an EC50 of 27 nM. It also exhibits in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

Synthesis Analysis

The synthesis of 4,4’-Dicyanostilbene involves palladium-catalyzed Suzuki polycondensation . Another study reported the synthesis of novel triphenylphosphonium-conjugated dicyanostilbene-based compounds .

Molecular Structure Analysis

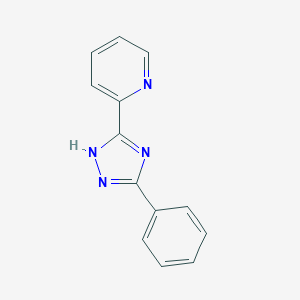

The molecular formula of 4,4’-Dicyanostilbene is C16H10N2 . Its average mass is 230.264 Da and its monoisotopic mass is 230.084396 Da .

Chemical Reactions Analysis

4,4’-Dicyanostilbene has been found to exhibit significant energy transfer from the fluorene segments to the dicyanostilbene units . It’s also noted that (E/Z)-4,4’-Dicyanostilbene is the inactive isomer of 4,4’-Dicyanostilbene .

Physical And Chemical Properties Analysis

The melting point of 4,4’-Dicyanostilbene is 252-255 °C, and its predicted boiling point is 436.4±30.0 °C. The predicted density is 1.22±0.1 g/cm3 .

科学的研究の応用

円偏光発光 (CPL) 材料

円偏光発光 (CPL) 材料は、3D ディスプレイや光学データストレージに期待されています。キラリティと発光信号を分子構造に組み込むことは、重要な設計原則です。ジシアノスチルベンベースの超分子ポリマーの場合、研究者らは、超分子重合中の自由結合回転を阻止することで、CPL を実現しました。 これらの材料は、モノマーで観察される CPL 無視の挙動を克服し、ポリマー状態で CPL 信号を示します .

自己組織化ナノ構造

ジシアノスチルベン誘導体は、明確に定義されたナノ構造に自己組織化することができます。例えば:

- ジトリフェニルホスホニウム結合ジシアノスチルベンは、約 56.5 nm の直径を持つより大きな球状構造を形成します。 これらの構造は、ジシアノスチルベン基間のπ-π相互作用から生じます .

2 光子蛍光プローブ

ジシアノスチルベン誘導体は、2 光子蛍光プローブとして研究されています。研究者らは、これらの化合物に基づく脂質ラフトプローブを開発してきました。コレステロールとスフィンゴ脂質が豊富な脂質ラフトは、神経変性疾患に重要な役割を果たしています。 ジシアノスチルベンベースのプローブを使用した生理学的メカニズムの研究は、疾患相関についての洞察を提供することができます .

作用機序

Target of Action

4,4’-Dicyanostilbene, also known as 4,4’-(Ethene-1,2-diyl)dibenzonitrile, has been identified as a potent antimalarial agent against the Dd2 strain . It also exhibits in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA) . Therefore, the primary targets of this compound are the Dd2 strain of malaria and MRSA.

Result of Action

The primary result of the action of 4,4’-Dicyanostilbene is the inhibition or death of the Dd2 strain of malaria and MRSA . This is likely achieved through the disruption of essential biochemical processes within these organisms, leading to their inability to survive or reproduce.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It is known that it interacts with certain enzymes and proteins, which could potentially influence its biochemical reactions

Cellular Effects

It has been shown to exhibit in vivo efficacy against MRSA , suggesting that it may have significant effects on bacterial cells

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

| { "Design of Synthesis Pathway": "The synthesis of 4,4'-Dicyanostilbene involves the reaction of benzaldehyde with malononitrile in the presence of a base to form a substituted benzene. This intermediate undergoes a Knoevenagel condensation with benzaldehyde to form the final product.", "Starting Materials": [ "Benzaldehyde", "Malononitrile", "Base (e.g. NaOH)" ], "Reaction": [ "Step 1: Mix benzaldehyde and malononitrile in a 1:1 molar ratio in a suitable solvent such as ethanol or methanol.", "Step 2: Add a base such as NaOH to the mixture and stir at room temperature for several hours until a yellow precipitate forms.", "Step 3: Filter the precipitate and wash it with cold water to obtain the substituted benzene intermediate.", "Step 4: Dissolve the intermediate in a suitable solvent such as ethanol or methanol.", "Step 5: Add benzaldehyde to the solution in a 1:1 molar ratio and stir at room temperature for several hours.", "Step 6: Filter the resulting product and wash it with cold water to obtain 4,4'-Dicyanostilbene." ] } | |

| 6292-62-2 | |

分子式 |

C16H10N2 |

分子量 |

230.26 g/mol |

IUPAC名 |

4-[(Z)-2-(4-cyanophenyl)ethenyl]benzonitrile |

InChI |

InChI=1S/C16H10N2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-10H/b2-1- |

InChIキー |

RNIZPDIBRXCMRD-UPHRSURJSA-N |

異性体SMILES |

C1=CC(=CC=C1/C=C\C2=CC=C(C=C2)C#N)C#N |

SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C#N |

正規SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C#N |

| 6292-62-2 | |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthesis routes for 4,4'-Dicyanostilbene?

A1: Research indicates two primary synthetic pathways for 4,4'-Dicyanostilbene []:

Q2: What are the applications of 4,4'-Dicyanostilbene?

A2: 4,4'-Dicyanostilbene serves as a crucial precursor in the synthesis of fluorescent brighteners []. These compounds have gained significant attention and spurred further research into efficient and scalable production methods for 4,4'-Dicyanostilbene.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxaspiro[4.5]decane-8-acetic acid](/img/structure/B177103.png)